Methyl 2-hydroxyoctadecanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCLLRNNJZLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347938 | |
| Record name | Methyl 2-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-35-1 | |
| Record name | Methyl 2-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Hydroxylated Fatty Acid Methyl Esters in Scientific Inquiry
Hydroxylated fatty acid methyl esters (HFAMEs) represent a diverse class of lipid molecules characterized by a hydroxyl group (-OH) attached to the fatty acid chain and a methyl ester group at the carboxyl end. Their presence is widespread in nature, found in plants, animals, and microorganisms. mdpi.com In scientific research, HFAMEs are of significant interest due to their varied biological activities and their utility as chemical intermediates.
The position of the hydroxyl group along the fatty acid chain dramatically influences the molecule's physical and chemical properties, such as its melting point, solubility, and reactivity. This structural diversity leads to a wide range of applications. For instance, some HFAMEs are studied for their potential as biofuels, biodegradable lubricants, and surfactants. mdpi.com In the realm of biology and medicine, they are investigated for their roles in cellular signaling, inflammation, and as potential therapeutic agents. mdpi.commdpi.com The esterification of hydroxylated fatty acids to their methyl esters, a process often achieved through acid-catalyzed reactions, facilitates their analysis by techniques like gas chromatography-mass spectrometry (GC-MS), allowing for their identification and quantification in complex biological samples. wiley.comwur.nl
Synthetic Methodologies and Chemical Modifications of Methyl 2 Hydroxyoctadecanoate
Chemical Synthesis Routes for Methyl 2-Hydroxyoctadecanoate and Positional Isomers
The synthesis of this compound can be achieved through several distinct chemical pathways. These methods include the esterification of the corresponding hydroxylated fatty acid, reduction of a keto-ester precursor, and hydroxylation of long-chain fatty acid esters. Additionally, transesterification of natural oils provides a route to important positional isomers.
Esterification of Hydroxylated Fatty Acids
A primary and straightforward method for synthesizing this compound is the direct esterification of its corresponding acid, 2-hydroxyoctadecanoic acid. This acid is a long-chain fatty acid where a hydroxyl group substitutes a hydrogen atom at the alpha-carbon (C-2) position. chemicalbook.com
Several laboratory methods are effective for this conversion:
Diazomethane (B1218177): Esterification of 2-hydroxyoctadecanoic acid can be performed using diazomethane to yield this compound. acs.org
Acid-Catalyzed Esterification: A common method involves reacting the fatty acid with methanol (B129727) in the presence of an acid catalyst. mdpi.com For instance, lipids extracted from sources like sewage sludge, which contain free fatty acids, have been efficiently converted into their corresponding methyl esters. This is achieved by direct esterification using methanol with a catalyst such as aluminum chloride hexahydrate (AlCl₃·6H₂O) at elevated temperatures (e.g., 70-72°C). conicet.gov.arnih.gov Another approach uses a solution of hydrochloric acid (HCl) in methanol. mdpi.com
Reductive Synthesis from Oxo-Fatty Acid Methyl Esters
An alternative synthetic route involves the reduction of a keto-ester precursor, specifically methyl 2-oxooctadecanoate. In this method, the ketone group at the C-2 position is reduced to a hydroxyl group.
Common reductive methods include:
Catalytic Hydrogenation: Methyl esters of keto-acids can be hydrogenated at high pressure over a Raney nickel catalyst to produce the corresponding hydroxy-acid methyl esters. acs.org This method is broadly applicable to various positional isomers. acs.org
Chemical Reduction: Chemical reducing agents are also highly effective. For example, methyl 5-oxooctadecanoate has been successfully reduced to methyl 5-hydroxyoctadecanoate using sodium borohydride (B1222165) (NaBH₄) in methanol at room temperature. nih.gov This procedure is applicable to the synthesis of this compound from its corresponding 2-oxo precursor.
The following table summarizes a typical reduction of a related oxo-fatty acid methyl ester.
| Reactant | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Methyl 5-oxooctadecanoate | Sodium borohydride (NaBH₄) | Methanol | Room Temperature | Methyl 5-hydroxyoctadecanoate |
Catalytic Hydroxylation of Unsaturated Fatty Acid Methyl Esters
Direct hydroxylation of saturated fatty acid esters like methyl stearate (B1226849) at the C-2 (alpha) position is a challenging transformation. However, multi-step chemical methods and enzymatic approaches have been developed to achieve this.
Chemical α-Hydroxylation: A two-step procedure can be employed, starting with the free fatty acid. First, a fatty acid like stearic acid undergoes α-chlorination using trichloroisocyanuric acid (TCCA) under solvent-free conditions. The resulting crude α-chloro fatty acid is then hydrolyzed with potassium hydroxide (B78521) (KOH) in water to yield the α-hydroxy fatty acid. mdpi.com This product, 2-hydroxyoctadecanoic acid, can then be esterified to this compound as described in section 3.1.1. mdpi.com
Enzymatic α-Hydroxylation: Nature utilizes specific enzymes for this purpose. Fatty acid 2-hydroxylase (FA2H) is an enzyme found in mammals that is responsible for the synthesis of α-hydroxylated fatty acids, which are then incorporated into sphingolipids. wiley.comgoogle.com Transfection of cells with the gene for FA2H leads to the production of α-hydroxylated fatty acid methyl esters after hydrolysis. wiley.com Other enzymes, such as cytochrome P450 monooxygenases, have also been identified for their role in fatty acid hydroxylation, with some demonstrating selectivity for the α-position. google.com
Transesterification Processes from Natural Oil Feedstocks (e.g., Castor Oil, Sewage Scum)
Transesterification of natural oils is a major industrial process, primarily for producing biodiesel. While this method can yield large quantities of hydroxylated fatty acid methyl esters, common feedstocks like castor oil and sewage scum produce positional isomers of this compound, not the 2-hydroxy isomer itself.
Castor Oil: Castor oil is predominantly composed of triglycerides of ricinoleic acid. aocs.org Transesterification of castor oil with methanol, typically using a basic catalyst like potassium hydroxide (KOH) or an acid catalyst, yields methyl ricinoleate (B1264116). aocs.orgacs.org Methyl ricinoleate is methyl 12-hydroxy-cis-9-octadecenoate, a C-12 hydroxy isomer. aocs.org
Sewage Scum: Lipids extracted from sewage scum have emerged as a non-edible feedstock for valuable chemicals. The lipid component contains estolides (oligomeric fatty acid esters), which can be converted via acid-catalyzed transesterification. This process, using catalysts like hydrochloric acid (HCl) or aluminum chloride hexahydrate (AlCl₃·6H₂O), yields a mixture of fatty acid methyl esters (FAMEs) and, notably, methyl 10-(R)-hydroxystearate. conicet.gov.ar This is a C-10 hydroxy isomer.
The table below details the primary hydroxylated products from these feedstocks.
| Feedstock | Process | Primary Hydroxylated Product | Position of -OH Group |
|---|---|---|---|
| Castor Oil | Transesterification | Methyl ricinoleate | C-12 |
| Sewage Scum | Transesterification | Methyl 10-(R)-hydroxystearate | C-10 |
Derivatization Strategies for Structure-Activity Relationship Studies
To investigate how the position and stereochemistry of the hydroxyl group affect the biological and chemical properties of hydroxyoctadecanoates, various analogs are synthesized. These derivatization strategies focus on creating stereoisomers and regioisomers.
Preparation of Stereoisomeric and Regioisomeric Analogs
The synthesis of specific stereoisomers (enantiomers and diastereomers) and regioisomers (where the hydroxyl group is at different positions on the carbon chain) is crucial for detailed structure-activity studies.
Stereoisomers: The hydroxyl group at C-2 creates a chiral center, meaning this compound can exist as two enantiomers: (R)-methyl 2-hydroxyoctadecanoate and (S)-methyl 2-hydroxyoctadecanoate.
Asymmetric Synthesis: Chiral catalysts can be used to produce specific stereoisomers. For example, the dynamic kinetic resolution of methyl 2-acetamido-3-oxooctadecanoate using a chiral ruthenium catalyst has been shown to produce methyl (2R,3R)-2-acetamido-3-hydroxyoctadecanoate with high stereoselectivity. This principle of using chiral catalysts for asymmetric hydrogenation can be applied to synthesize specific enantiomers of this compound from its keto precursor.
Enzymatic Synthesis: As mentioned previously, the mammalian enzyme Fatty Acid 2-Hydroxylase (FA2H) synthesizes the (R)-enantiomer of 2-hydroxy fatty acids specifically. google.com
Regioisomers: A series of regioisomeric hydroxystearic acids (and their methyl esters) have been synthesized to study the effect of the hydroxyl group's position on biological activity. nih.gov The synthesis of isomers such as 5-, 7-, 8-, 9-, and 10-hydroxyoctadecanoic acid was achieved by reducing the corresponding oxo-octadecanoic acid intermediates. nih.gov Another strategy involves the ring-opening of an epoxide. For example, treating epoxidized methyl oleate (B1233923) (methyl 9,10-epoxyoctadecanoate) with various reagents can lead to the formation of regioisomeric products, such as a mixture of methyl 9-substituted-10-hydroxyoctadecanoate and methyl 10-substituted-9-hydroxyoctadecanoate.
Functional Group Transformations (e.g., Oxidation to Keto-derivatives, Hydrogenation)
The primary functional groups of this compound—the secondary hydroxyl group at the C-2 position and the methyl ester group—are key sites for chemical reactions.
Oxidation to Keto-derivatives
The secondary alcohol of this compound can be oxidized to yield the corresponding keto-derivative, 2-ketooctadecanoic acid. A documented method for this transformation involves the use of chromic trioxide in an acetic acid solution. scispace.com The reaction proceeds under controlled temperature to ensure selective oxidation. scispace.com For instance, this compound dissolved in glacial acetic acid can be treated with a solution of chromic trioxide in 95% acetic acid. scispace.com The mixture is maintained at a constant temperature, for example 37°C, for a specific duration to complete the reaction. scispace.com Following the oxidation, the resulting keto-ester is typically hydrolyzed to yield the final 2-ketooctadecanoic acid. scispace.com
| Reactant | Oxidizing Agent | Solvent | Temperature | Time | Product (after hydrolysis) |
|---|---|---|---|---|---|
| This compound | Chromic trioxide (CrO₃) | Glacial Acetic Acid / 95% Acetic Acid | 37°C | 60 minutes | 2-Ketooctadecanoic acid |
Hydrogenation
Hydrogenation is a crucial reaction in fatty acid chemistry, often used to saturate double bonds or reduce carbonyl groups. While this compound is already saturated, hydrogenation is highly relevant in the synthesis of its isomers. Many hydroxyoctadecanoic acids are prepared via the high-pressure hydrogenation of the corresponding keto-acid methyl esters, typically using a Raney nickel catalyst. scispace.com
A pertinent example is the selective hydrogenation of methyl ricinoleate (methyl 12-hydroxy-9-octadecenoate) to produce methyl 12-hydroxystearate, the saturated analogue. This process efficiently converts the double bond while preserving the hydroxyl group. researchgate.net Studies have shown high yields (up to 97%) using a low-cost and stable Ni-Cu bimetallic catalyst on a diatomite support under relatively mild conditions. researchgate.net This demonstrates a key method for producing saturated hydroxy fatty acid esters from unsaturated precursors. researchgate.net
Formation of Lipid-Nucleotide Conjugates
This compound serves as a key lipid component in the synthesis of lipid-nucleotide conjugates, which have been explored as potential anti-HIV agents. medchemexpress.comlookchem.comnetascientific.comchemsrc.com These amphiphilic molecules, often called nucleolipids, are designed to enhance the cellular uptake and biological activity of nucleotides. The stearic acid scaffold is considered to provide a good balance of membrane fluidity and permeability. nih.gov
The synthesis of these conjugates is a multi-step process:
Preparation of α-hydroxy stearic acid : The precursor, (±)-α-hydroxy stearic acid, is typically prepared from stearic acid via bromination under Hell-Volhard-Zelinsky conditions, followed by hydrolysis. nih.gov
Esterification : The resulting acid is esterified to yield this compound or a related ester like a benzyl (B1604629) ester for further reactions. nih.gov
Conjugation : The lipid moiety is then conjugated to a nucleoside monophosphate. The phosphoramidite (B1245037) approach is a common method used for this step. nih.gov This involves reacting the hydroxy ester with a phosphoramidite reagent. nih.gov Alternatively, dicyclohexylcarbodiimide (B1669883) (DCC) can be used as a coupling agent to conjugate the nucleotide directly to the lipid. nih.gov These methods facilitate the formation of a phosphodiester or phosphoramidate (B1195095) bond, linking the lipid tail to the nucleotide head group. medchemexpress.comnih.gov
| Step | Key Reagents | Purpose |
|---|---|---|
| Acid Preparation | Bromine (Br₂), Phosphorus tribromide (PBr₃) | α-bromination of stearic acid |
| Ester Protection | Benzyl bromide (BnBr), Triethylamine (Et₃N) | Formation of benzyl ester for protection/activation |
| Conjugation | Phosphoramidite reagent (e.g., from bis(diisopropylamino)chlorophosphine) | Phosphoramidite approach for forming the phosphate (B84403) linkage |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent for linking nucleotides and amino acids/lipids |
Synthesis of Carbonated Fatty Methyl Esters
The synthesis of cyclic carbonates from fatty acid methyl esters represents an environmentally conscious chemical transformation, as it utilizes carbon dioxide as a reagent and avoids hazardous chemicals like phosgene. nih.govresearchgate.net This process is typically applied to unsaturated or epoxidized fatty esters rather than directly to saturated hydroxy esters like this compound.
The established pathway involves a two-step synthesis starting from an unsaturated fatty methyl ester, such as methyl oleate: nih.govresearchgate.net
Epoxidation : The double bond of the unsaturated ester is first converted into an epoxide ring. This is commonly achieved through a reaction with hydrogen peroxide and a carboxylic acid, like formic acid. nih.govresearchgate.net
Carbonation : The resulting epoxy-ester is then reacted with carbon dioxide, often under supercritical conditions, in the presence of a catalyst. nih.govresearchgate.net A simple tetrabutylammonium (B224687) bromide catalyst is effective in facilitating the direct incorporation of CO₂ into the epoxide ring to form the five-membered cyclic carbonate. nih.govresearchgate.net
These carbonated products are explored for use as biobased industrial product precursors and potential replacements for petrochemicals. nih.govresearchgate.net
Synthesis of Branched-Chain Hydroxy Acid Derivatives
Introducing branching into the carbon chain of fatty acids can significantly alter their physical properties, such as lowering their melting point, which is beneficial for applications like biolubricants. researchgate.netiastate.edu The synthesis of branched-chain hydroxy acid derivatives has been demonstrated starting from unsaturated fatty esters like methyl oleate. researchgate.net
A common method involves the following steps:
Epoxidation of Methyl Oleate : The double bond in methyl oleate is converted into an epoxide, creating methyl 9,10-epoxystearate. researchgate.net
Ring-Opening with Organocuprates : The epoxide ring is then opened by reacting it with an organocuprate reagent (e.g., lithium dimethylcuprate) in the presence of a Lewis acid, such as boron trifluoride diethyl etherate. researchgate.net This reaction is not entirely regioselective and results in a mixture of two isomeric products where the alkyl branch and the hydroxyl group are at adjacent carbons (e.g., methyl 9-alkyl-10-hydroxyoctadecanoate and methyl 9-hydroxy-10-alkyloctadecanoate). researchgate.net These isomers can then be separated and purified. researchgate.net
| Starting Material | Key Reagents | Intermediate | Products |
|---|---|---|---|
| Methyl Oleate | 1. Peracid (for epoxidation) 2. Organocuprate (e.g., Li(CH₃)₂Cu) 3. Boron trifluoride diethyl etherate (BF₃·OEt₂) | Methyl 9,10-epoxystearate | Isomeric mixture of:
|
Formation of Ricinoleate-Based Lipoconjugates
Lipoconjugates can be formed by attaching bioactive molecules, such as phenolic acids, to a lipid backbone. This modification can enhance the lipophilicity and antioxidant or antimicrobial properties of the parent molecule. nih.govresearchgate.net While the term "ricinoleate-based" refers specifically to derivatives of ricinoleic acid (12-hydroxy-9-octadecenoic acid), the same synthetic principles apply to its saturated analogue, methyl 12-hydroxystearate, a positional isomer of this compound. nih.govresearchgate.net
The synthesis of novel lipoconjugates of phenolic acids (e.g., ferulic acid and vanillic acid) with methyl 12-hydroxystearate has been accomplished using the Mitsunobu reaction. nih.govresearchgate.net This reaction allows for the esterification of the secondary alcohol on the fatty acid chain with the phenolic acid under mild conditions. The resulting conjugates have been shown to exhibit potent antioxidant and antifungal activities, suggesting their potential use as lipophilic antioxidants in various industries. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 2 Hydroxyoctadecanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, provides a detailed map of the atomic connectivity and chemical environment within the molecule. By analyzing chemical shifts, coupling constants, and signal integrations, a comprehensive structural profile of methyl 2-hydroxyoctadecanoate can be established.
¹H-NMR spectroscopy is fundamental for identifying the various proton environments within the this compound molecule. The spectrum provides characteristic signals for the methyl ester, the terminal methyl group, the long methylene (B1212753) chain, and the crucial proton attached to the hydroxyl-bearing carbon.
The chemical environment of each proton in this compound dictates its resonance frequency, or chemical shift (δ), in the ¹H-NMR spectrum. The electron-withdrawing effects of the ester and hydroxyl groups are particularly influential.
The ¹H-NMR spectrum of a standard saturated methyl ester like methyl stearate (B1226849) shows a sharp singlet for the methoxy (B1213986) protons (-OCH₃) around 3.7 ppm, a triplet for the terminal methyl protons (-CH₃) at approximately 0.88 ppm, and a large signal for the long chain of methylene protons (-(CH₂)ₙ-) between 1.2 and 1.4 ppm. aocs.org The introduction of a hydroxyl group at the C-2 position significantly alters the spectrum. The proton on the carbon bearing the hydroxyl group (H-2) is shifted downfield due to the electronegativity of the attached oxygen atom. In a carbon tetrachloride (CCl₄) solvent, this proton appears at a chemical shift of approximately 3.93 ppm. aocs.org The presence of this signal is a key indicator of the 2-hydroxy substitution.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Terminal -CH₃ (H-18) | ~0.86 - 0.88 | Triplet (t) | Coupled to the adjacent CH₂ group (C-17). aocs.orgaocs.org |
| Methylene Chain -(CH₂)ₙ- (H-4 to H-17) | ~1.2 - 1.4 | Multiplet (m) | A large, complex signal representing the bulk of the aliphatic chain protons. aocs.org |
| Methylene α to Ester (H-3) | ~1.6 | Multiplet (m) | Shifted slightly downfield compared to the main chain due to proximity to the chiral center and ester group. |
| Methine -CH(OH)- (H-2) | ~3.93 - 4.0 | Multiplet (m) | Significantly downfield due to the deshielding effect of the adjacent hydroxyl group. The exact shift can be solvent-dependent. aocs.org |
| Methyl Ester -OCH₃ | ~3.7 | Singlet (s) | A sharp, uncoupled signal characteristic of the methyl ester group. aocs.org |
| Hydroxyl -OH | Variable | Broad Singlet | Position is highly variable and depends on concentration, temperature, and solvent hydrogen bonding. |
Table 1: Characteristic ¹H-NMR Chemical Shifts for this compound.
When this compound is synthesized, it can form as a mixture of diastereomers, specifically the erythro and threo forms, if a chiral center already exists at C-3 or if the synthesis creates two adjacent chiral centers. However, with only one chiral center at C-2, the molecule exists as a pair of enantiomers (R and S). The discussion of erythro and threo becomes relevant for related compounds with vicinal hydroxyl groups, such as methyl 9,10-dihydroxyoctadecanoate.
For compounds with adjacent chiral centers, ¹H-NMR is a critical tool for distinguishing between diastereomers. Research on vicinal dihydroxy fatty acids has shown that chemical shift differences between the methine protons attached to the hydroxyl-bearing carbons can be used to differentiate the erythro and threo isomers. aocs.org In other classes of molecules, such as 1,2-disubstituted-1-arylpropanes, it has been observed that the signals for the methyl protons of the erythro isomer consistently appear at a lower field (further downfield) than those of the threo isomer. researchgate.net This principle of diastereomeric non-equivalence, where protons in diastereomers have different chemical environments and thus different chemical shifts, is a fundamental aspect of stereochemical analysis by NMR. masterorganicchemistry.comshd-pub.org.rs
The choice of solvent can significantly influence the ¹H-NMR spectrum of hydroxy esters. aocs.org Changes in solvent polarity and hydrogen-bonding capability can alter the chemical shifts of protons, particularly those near polar functional groups. Studies on methyl hydroxystearates have been conducted in various solvents, including carbon tetrachloride (CCl₄), deuterated chloroform (B151607) (CDCl₃), and pyridine (B92270). aocs.org
For this compound, the chemical shift of the H-2 proton is recorded at 3.93 ppm in CCl₄. aocs.org In CDCl₃, a more polar solvent, this shift is typically observed slightly further downfield. The hydroxyl proton (-OH) signal is especially sensitive to the solvent, as its chemical shift is dependent on the extent of hydrogen bonding with solvent molecules. ucl.ac.uk Aromatic solvents like pyridine can cause even more significant shifts due to their magnetic anisotropy (ring current effects), which can be useful for resolving overlapping signals in complex spectra. aocs.orgucl.ac.uk For instance, a significant change in chemical shifts (greater than 0.2 ppm) has been observed for some molecules when switching from a low-polarity solvent like CDCl₃ to a high-polarity one like DMSO-d₆. unn.edu.ng
¹³C-NMR spectroscopy provides complementary information to ¹H-NMR, detailing the chemical environment of each carbon atom in the molecule. With its broad range of chemical shifts, ¹³C-NMR allows for the clear identification of quaternary carbons (like the carbonyl carbon) and other carbons within the long aliphatic chain.
In the ¹³C-NMR spectrum of this compound, the carbon atoms of the carbonyl group, the hydroxyl-bearing methine, the methoxy group, and the aliphatic chain all resonate in distinct regions. The electronegativity of the oxygen atoms in the ester and hydroxyl groups causes the attached carbons to be deshielded, shifting their signals downfield.
Based on data from similar long-chain esters and general chemical shift principles, the expected ¹³C-NMR chemical shifts can be predicted. libretexts.orglibretexts.orgmdpi.com The carbonyl carbon (C-1) of the ester group is the most downfield signal, typically appearing around 174 ppm. mdpi.com The carbon attached to the hydroxyl group (C-2) is expected in the 60-80 ppm range, while the methyl ester carbon (-OCH₃) resonates at approximately 51 ppm. mdpi.comoregonstate.edu The carbons of the long alkyl chain appear in the 14-34 ppm range. mdpi.com
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |
| Carbonyl (-C =O) (C-1) | ~174 | The most downfield signal, characteristic of an ester carbonyl group. mdpi.com |
| Methine (-C HOH-) (C-2) | ~70 - 72 | Shifted significantly downfield due to the attached hydroxyl group. oregonstate.edu |
| Methyl Ester (-OC H₃) | ~51.4 | A sharp signal for the ester's methyl carbon. mdpi.com |
| Methylene α to Ester (C-3) | ~34 | Downfield relative to the main chain due to proximity to the functional groups. |
| Methylene Chain (-C H₂-) (C-4 to C-17) | ~22 - 32 | A series of signals for the carbons of the long aliphatic chain. |
| Terminal Methyl (-C H₃) (C-18) | ~14 | The most upfield signal, characteristic of a terminal methyl group in a long chain. mdpi.com |
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound.
Diastereomeric Discrimination (e.g., erythro/threo)
Two-Dimensional NMR Techniques
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. Unlike one-dimensional (1D) NMR, which can suffer from signal overlap, especially in molecules with long aliphatic chains, 2D NMR spreads the information across a second frequency dimension, revealing correlations between different nuclei. researchgate.netuib.no For this compound, several 2D NMR experiments are critical for confirming its constitution.
Key 2D NMR techniques and their expected correlations for this compound include:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net In a COSY spectrum of this compound, a crucial cross-peak would be observed between the proton at the C-2 position (H-2) and the methylene protons at the C-3 position (H-3). This confirms the direct connectivity between the hydroxyl-bearing carbon and the adjacent carbon in the fatty acid chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons to which they are attached. nih.govbeilstein-journals.org It is used to assign the chemical shifts of protonated carbons. For this molecule, HSQC would show a correlation between the H-2 signal and the C-2 carbon signal, the H-3 protons and the C-3 carbon, and so on, down the aliphatic chain. It would also definitively link the methoxy proton signal (~3.7 ppm) to the methoxy carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. beilstein-journals.org This provides information about the connectivity of quaternary carbons and links different functional groups. For this compound, key HMBC correlations would include the correlation from the methoxy protons (-OCH₃) to the carbonyl carbon (C-1) and the correlation from the H-2 proton to the carbonyl carbon (C-1).
These techniques collectively provide a detailed "map" of the molecule's atomic connectivity, leaving no ambiguity in the assignment of its structure.
| 2D NMR Experiment | Purpose | Key Expected Correlation for this compound |
|---|---|---|
| COSY (Correlation Spectroscopy) | Identifies 1H-1H spin coupling networks (neighboring protons) | Cross-peak between H-2 and H-3 protons |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons to their directly attached carbons (1JCH) | Cross-peak between H-2 and C-2; H-3 and C-3, etc. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Identifies long-range (2-3 bond) 1H-13C correlations | Cross-peak from -OCH3 protons to C-1 (carbonyl) |
Applications in Purity and Structural Integrity Assessment
The same NMR techniques used for structural elucidation are also powerful tools for assessing the purity and structural integrity of a sample of this compound. High-resolution 1H NMR can be used for quantitative analysis, where the integral of the compound's characteristic signals can be compared to those of a known internal standard or to the signals of any impurities present.
Structural integrity is confirmed when the complete set of 1D and 2D NMR data is consistent with the expected structure. For instance, the presence of an isomeric impurity, such as Methyl 3-hydroxyoctadecanoate, would be readily detected. larodan.com A 3-hydroxy isomer would exhibit distinctly different NMR signals: the proton on the hydroxyl-bearing carbon (H-3) would appear at a different chemical shift, and COSY data would show a correlation between H-3 and protons at both C-2 and C-4, a pattern inconsistent with the 2-hydroxy structure. nih.gov The absence of such extraneous signals and correlations in the NMR spectra provides high confidence in the sample's structural integrity.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For a fatty acid ester like this compound (MW: 314.5 g/mol ), different ionization methods can be employed to gain complementary information. lookchem.comscbt.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. mdpi.com It is well-suited for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). nih.gov For hydroxy FAMEs, which have reduced volatility, analysis is often improved by chemical derivatization.
Electron Ionization (EI-MS) Fragmentation Patterns
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and predictable fragmentation. nih.gov While the molecular ion peak ([M]⁺) for long-chain esters may be weak or absent, the fragmentation pattern is highly informative. For alpha-hydroxy FAMEs like this compound, the most characteristic fragmentation is the alpha-cleavage, which is the scission of the bond between C-2 and C-3. uib.nolibretexts.org This cleavage results in a resonance-stabilized fragment ion that is highly indicative of the 2-hydroxy position.
| m/z (mass-to-charge ratio) | Ion Structure / Origin | Significance |
|---|---|---|
| 314 | [M]+• | Molecular Ion (may be low intensity or absent) |
| 283 | [M - OCH3]+ | Loss of the methoxy group |
| 255 | [M - COOCH3]+ | Loss of the carbomethoxy group |
| 90 | [CH(OH)COOCH3]+• | Key fragment from α-cleavage (C2-C3 scission). Often rearranges. This is a highly characteristic ion for 2-hydroxy FAMEs. uib.no |
Analysis of Trimethylsilyl (B98337) (TMS) Derivatives
To enhance volatility and improve chromatographic behavior for GC-MS analysis, the hydroxyl group of this compound is commonly converted into a trimethylsilyl (TMS) ether. marinelipids.caoup.com This derivatization also directs the fragmentation pattern in a predictable way, providing clear diagnostic ions. researchgate.netnih.gov The resulting compound is Methyl 2-[(trimethylsilyl)oxy]octadecanoate, with a molecular weight of 386.7 g/mol . nist.gov
Upon electron ionization, the TMS derivative undergoes a characteristic cleavage between the C-2 and C-3 carbons. This alpha-cleavage results in a prominent fragment ion at m/z 145, which is diagnostic for 2-hydroxy fatty acid methyl ester TMS ethers. researchgate.net
| m/z (mass-to-charge ratio) | Ion Structure / Origin | Significance |
|---|---|---|
| 386 | [M]+• | Molecular Ion of the TMS derivative. nist.gov |
| 371 | [M - CH3]+ | Loss of a methyl group from the TMS moiety. |
| 145 | [CH(OTMS)COOCH3]+• | Characteristic fragment from α-cleavage (C2-C3 scission), confirming the 2-OTMS position. researchgate.net |
| 73 | [Si(CH3)3]+ | Trimethylsilyl cation, common in spectra of TMS-derivatized compounds. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. plos.orglibretexts.org It is often coupled with liquid chromatography (LC-MS). When analyzed by ESI-MS in positive ion mode, this compound is expected to readily form protonated molecules or adducts with alkali metals. rsc.orguib.no
This technique is ideal for accurately confirming the molecular weight of the compound. americanpharmaceuticalreview.com The primary ions observed would be the protonated molecule [M+H]⁺ at m/z 315.5 and the sodium adduct [M+Na]⁺ at m/z 337.5. The low degree of in-source fragmentation makes ESI-MS a complementary technique to EI-MS, confirming the molecular mass while EI-MS provides detailed structural information through its fragmentation patterns. libretexts.org
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-ToF-MS)
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-ToF-MS) is a powerful soft ionization technique used for the mass analysis of large, non-volatile molecules, including long-chain fatty acid esters. mdpi.com In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. mdpi.com Upon irradiation by a laser, the matrix absorbs the energy and transfers it to the analyte, causing its desorption and ionization with minimal fragmentation. The resulting ions are then accelerated in an electric field and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).
For the analysis of this compound, common matrices include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). mdpi.commdpi.com A cationizing agent, such as sodium iodide, is often added to facilitate the formation of adduct ions, typically [M+Na]⁺. nih.govjst.go.jp The high mass accuracy of modern MALDI-ToF instruments allows for the reliable assignment of observed peaks. nih.govjst.go.jp This technique is particularly advantageous for analyzing complex mixtures and for the rapid characterization of fatty acid methyl esters (FAMEs) without the need for extensive chromatographic separation. aocs.org
| Analyte | Matrix | Cationizing Agent | Observed Ion | m/z |
| This compound | 2,5-dihydroxybenzoic acid (DHB) | Sodium Iodide | [M+Na]⁺ | 337.26 |
This table is illustrative and based on the principles of MALDI-ToF-MS analysis of similar long-chain fatty acid esters. The exact m/z value may vary slightly depending on instrument calibration and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. vscht.cz An IR spectrum is a plot of the absorbed intensity versus the wavenumber (cm⁻¹), which provides a unique fingerprint of the molecule.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. The presence of a hydroxyl (-OH) group is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.orgresearchgate.net The carbonyl (C=O) stretching vibration of the ester group typically appears as a strong, sharp peak around 1735-1750 cm⁻¹. libretexts.orgresearchgate.net The C-O stretching vibrations of the ester and the hydroxyl group are observed in the 1000-1300 cm⁻¹ region. mdpi.com Additionally, the long aliphatic chain (C-H) stretching and bending vibrations are evident in the 2850-2960 cm⁻¹ and 1380-1470 cm⁻¹ regions, respectively. libretexts.orgmdpi.com
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |
| Carbonyl (C=O) of Ester | Stretching | 1735-1750 (strong, sharp) |
| Carbon-Oxygen (C-O) | Stretching | 1000-1300 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Aliphatic C-H | Bending | 1380-1470 |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from reaction mixtures and biological samples.
Gas chromatography-flame ionization detection (GC-FID) is a widely used method for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs). s4science.atperkinelmer.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. As components elute from the column, they are detected by a flame ionization detector (FID), which generates a current proportional to the amount of organic analyte being burned.
For the analysis of this compound, a polar capillary column is often employed to achieve good separation. scispace.com The retention time of the compound is a key parameter for its identification, which is confirmed by comparison with a known standard. s4science.at Quantification is achieved by measuring the peak area, often relative to an internal standard. s4science.at Although highly sensitive for hydrocarbons, the hydroxyl group of this compound may sometimes require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior. gerli.com
| Parameter | Description | Typical Value/Condition |
| Column Type | Capillary column | Polar (e.g., CP-Sil 88) |
| Carrier Gas | Inert gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) | |
| Identification | Retention Time | Comparison with standard |
| Quantification | Peak Area | Relative to internal standard |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. aocs.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase.
For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. capes.gov.brresearchgate.net In this mode, separation occurs based on the hydrophobicity of the analytes, with more nonpolar compounds having longer retention times. basicmedicalkey.com Detection can be achieved using a UV detector, especially if the analyte possesses a chromophore or is derivatized with a UV-absorbing tag. aocs.orgcerealsgrains.org HPLC is particularly useful for preparative separations to isolate pure this compound. nih.gov
| Parameter | Description | Typical Condition |
| Mode | Reversed-Phase | |
| Stationary Phase | Nonpolar | C18 (octadecylsilyl) |
| Mobile Phase | Polar | Acetonitrile/Water gradient |
| Detector | UV Detector |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. umich.eduumass.edu It involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. umass.edu
In the context of this compound, TLC is invaluable for monitoring its synthesis, for example, by observing the disappearance of starting materials and the appearance of the product spot. umass.edu The separation on a silica gel plate is based on polarity; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate. umass.edu this compound, being more polar than a non-hydroxylated FAME due to its hydroxyl group, will have a lower retention factor (Rf) value. gerli.com Visualization of the spots can be achieved using UV light if the compounds are UV-active, or by staining with a suitable reagent like iodine vapor. umich.edu TLC can also be used for small-scale preparative purification of the compound. aocs.org
| Parameter | Description | Typical Condition/Observation |
| Stationary Phase | Polar adsorbent | Silica gel |
| Mobile Phase | Solvent system | Hexane/Ethyl Acetate mixture |
| Identification | Retention Factor (Rf) | Lower Rf than non-hydroxylated FAMEs |
| Visualization | UV light or staining reagent | Iodine vapor |
Molecular and Cellular Biological Studies of Methyl 2 Hydroxyoctadecanoate and Its Analogs
Interactions with Lipid Bilayers and Membrane Dynamics
The interaction of fatty acids and their derivatives with cellular membranes is fundamental to understanding their biological roles. Methyl 2-hydroxyoctadecanoate, a hydroxylated fatty acid methyl ester, has been the subject of studies investigating its influence on the biophysical properties of lipid bilayers, which are the primary structural components of all cellular membranes.
Differential Scanning Calorimetry (DSC) is a key technique used to study the thermotropic phase behavior of lipid membranes, such as the transition from a tightly packed gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα). Methyl (+/-)-2-hydroxystearate, a synonym for this compound, has been shown to broaden these phase transitions in model membranes composed of Dimyristoylphosphatidylcholine (B1235183) (DMPC). cusabio.compnas.org
Table 1: Observed Effects of 2-Hydroxy Fatty Acids on DMPC Phase Transitions
| Feature | Observation | Implication | Source(s) |
| Transition Width | Broadens the gel-to-liquid crystalline phase transition. | Indicates reduced cooperativity of the lipid molecules during the transition, suggesting the compound disrupts the uniform packing of the DMPC acyl chains. | cusabio.compnas.org |
| Transition Temperature (Tₘ) | Reports vary; can increase or decrease the Tₘ. | The effect is sensitive to the specific molecular structure, particularly the stereochemistry (R- vs. S-enantiomer) of the hydroxyl group. | researchgate.netlaminarpharma.com |
| Phase Stabilization | Can stabilize the gel phase or the liquid-crystalline phase. | The specific enantiomer plays a crucial role; pure enantiomers may favor the liquid-crystalline state, while some studies show gel phase stabilization. | researchgate.net |
The structure of this compound, particularly the presence of the hydroxyl group at the C-2 position, significantly influences its interaction with and effect on membrane structure and fluidity. The hydroxyl group can participate in hydrogen bonding with the polar headgroups of phospholipids (B1166683) in the membrane. nih.gov
This additional hydrogen bonding capability promotes a more condensed, close-packed arrangement of lipids in the bilayer. nih.gov Crystal structure analysis of related ceramides (B1148491) containing 2-hydroxyoctadecanoic acid revealed that the 2-hydroxyl group is involved in an extensive lateral network of hydrogen bonds. nih.gov This enhanced lipid-lipid interaction suggests an increase in membrane order and a potential decrease in fluidity. The position of the hydroxyl group near the ester linkage is critical; molecular dynamics simulations have shown that a hydroxyl group at the C-2 position effectively modulates the location of the fatty acid's carboxylate group within the polar region of the membrane, thereby altering the packing of adjacent lipids. researchgate.net
While direct measurements of membrane fluidity (e.g., via fluorescence anisotropy) for this compound are not widely reported, the structural evidence strongly points to its role as a modulator of lipid packing and membrane order. biorxiv.org Alterations in membrane fluidity are known to impact a wide range of cellular functions, including the activity of membrane-bound proteins and signaling processes. biorxiv.orgplos.orgtdx.cat
Modulation of Phase Transitions in Model Membranes (e.g., Dimyristoylphosphatidylcholine (DMPC))
Role in Intercellular Signaling and Metabolic Regulation
Beyond its structural effects on membranes, this compound and its related 2-hydroxylated fatty acids are involved in the complex networks of cellular signaling and metabolic control.
2-hydroxy fatty acids are integral components of a major class of signaling lipids known as sphingolipids. cusabio.comnih.gov They are incorporated into ceramide to form 2-hydroxylated ceramides (hFA-ceramides), which are precursors to more complex sphingolipids like 2-hydroxylated galactosylceramides (hFA-GalCer) and sphingomyelin (B164518). nih.gov These lipids are not merely structural components; they are bioactive molecules involved in regulating cell proliferation, differentiation, and apoptosis. cusabio.com
The biological activity of these molecules often depends on their specific structure. For instance, glucosylceramides containing 2-hydroxyoctadecanoic acid have been identified as biologically active signaling molecules that induce fruiting body formation in the fungus Schizophyllum commune. oup.com In mammalian cells, the synthetic analog 2-hydroxyoleic acid (2OHOA) has been shown to activate sphingomyelin synthase. pnas.org This enzyme is at a critical junction between sphingolipid and glycerophospholipid metabolism, and its activation by 2OHOA leads to a significant increase in membrane sphingomyelin levels, which in turn affects signaling pathways that rely on lipid rafts and can involve proteins like Protein Kinase C (PKC). pnas.orgnih.gov The ability of specific enzymes and protein receptors to distinguish between hydroxylated and non-hydroxylated sphingolipids underscores their specific roles in signaling cascades. nih.gov
This compound is not an inert molecule but is actively processed through specific metabolic pathways. The primary route for the catabolism of 2-hydroxy fatty acids in mammals is the peroxisomal α-oxidation pathway. nih.gov This metabolic process is distinct from the more common β-oxidation of fatty acids.
In α-oxidation, the 2-hydroxy fatty acid is first activated to its acyl-CoA derivative. A key step, catalyzed by 2-hydroxyacyl-CoA lyase, then cleaves the bond between the C1 and C2 carbons. nih.gov This reaction results in the formation of a fatty aldehyde that is one carbon shorter than the original fatty acid, along with formyl-CoA. The fatty aldehyde is subsequently oxidized to a carboxylic acid, effectively shortening the fatty acid by one carbon. This pathway represents a significant metabolic flux for these compounds and is also the route by which odd-chain fatty acids can be produced from even-chain 2-hydroxy fatty acids. nih.gov
While comprehensive metabolic flux analysis (MFA) using 13C-labeled this compound has not been extensively reported nih.govmdpi.comnih.govisotope.com, the established role of α-oxidation provides a clear mechanism by which this compound directly impacts cellular fatty acid pools and metabolism. Tracer studies using 13C-labeled oleic acid in mixed ruminal microbes have demonstrated the conversion to 10-hydroxystearic acid and 10-ketostearic acid, illustrating that hydroxylation and subsequent metabolism are active fatty acid transformation pathways in biological systems. researchgate.net
Exploration in Lipid Signaling Pathways
Investigations into Biofilm Formation and Microbial Interactions
Fatty acids and their derivatives are increasingly recognized as important signaling molecules in the microbial world, mediating both intra- and inter-species communication that can influence behaviors such as biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix, which often exhibit increased resistance to antibiotics and host immune responses. nih.gov
While direct studies on this compound are limited, research on structurally related hydroxy fatty acids provides strong evidence for their role in modulating biofilms. For example, 10-hydroxy-2-decenoic acid (10-HDA), a fatty acid found in royal jelly, significantly reduces biofilm formation by the pathogenic bacterium Staphylococcus aureus at sub-inhibitory concentrations. nih.gov It disrupts the biofilm architecture and downregulates the expression of key global regulatory genes (agrA, sarA) that control virulence and biofilm development. nih.gov Similarly, modified oxylipins like trans-epoxyoctadecanoic acids have been shown to inhibit the early stages of biofilm formation in Staphylococcus epidermidis. researchgate.netfrontiersin.org
In the context of Gram-negative bacteria, Pseudomonas aeruginosa uses a class of cis-2-unsaturated fatty acids, known as the Diffusible Signal Factor (DSF) family, for inter-species signaling that modulates biofilm formation and antibiotic tolerance. d-nb.info Although this compound is a saturated fatty acid ester, the existence of these fatty acid-based signaling systems in prominent pathogens like P. aeruginosa highlights the potential for related molecules to interfere with or participate in such communication networks. nih.govmdpi.com The study of these interactions is a promising area for the discovery of new anti-biofilm agents. plos.org
In Vitro Studies on Cellular Processes in Research Models (non-human cell lines)
Effects on Cell Proliferation and Morphology
While direct studies on this compound are limited, research on its structural analogs, particularly regioisomers of hydroxystearic acid (HSA) and their methyl esters, provides significant insights into their effects on non-human cancer cell lines. These compounds have demonstrated notable antiproliferative and morphological effects.
Investigations into a series of HSA regioisomers revealed that the position of the hydroxyl group along the fatty acid chain is critical for its biological activity. nih.govresearchgate.net Specifically, isomers with the hydroxyl group at positions 5, 7, and 9 exhibit growth inhibitory activity against a variety of human tumor cell lines, including colon adenocarcinoma (CaCo-2, HT29), cervical cancer (HeLa), breast adenocarcinoma (MCF7), and prostate cancer (PC3) cells. nih.govresearchgate.net In contrast, 10-HSA and 11-HSA showed weak effects, and 8-HSA was inactive across all tested cell lines. nih.govresearchgate.net
The antiproliferative activity has been confirmed for the methyl ester form as well. The two enantiomers of methyl 9-hydroxystearate were found to possess antiproliferative activity against the HT29 cell line, indicating that the esterification of the carboxyl group does not eliminate this biological effect. mdpi.com Similarly, allylic hydroxylated derivatives of linoleic and conjugated linoleic acid methyl esters have shown moderate in vitro cytotoxicity against cell lines such as chronic myelogenous leukemia (K562), myeloma (RPMI8226), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7), with IC50 values ranging from 10-75 µM. researchgate.net
Beyond inhibiting proliferation, these compounds also induce significant morphological changes in cancer cells. Treatment with 5-HSA, for example, was observed to alter cell displacement, directionality, and speed in HeLa, HT29, and MCF7 cells. nih.govresearchgate.net In both MCF7 and HT29 cell lines, treatment led to the appearance of dense cells, which may be an indication of apoptosis induction. nih.gov
Table 1: Growth Inhibitory Effects (IC₅₀ in µM) of Hydroxystearic Acid (HSA) Regioisomers on Various Human Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of different HSA isomers after 72 hours of treatment, highlighting the structure-activity relationship based on the hydroxyl group's position.
| Compound | CaCo-2 | HT29 | HeLa | MCF7 | PC3 |
| 5-HSA | 60 ± 4 | 56 ± 7 | 53 ± 1 | 51 ± 2 | 52 ± 4 |
| 7-HSA | 63 ± 2 | 65 ± 5 | 60 ± 3 | 60 ± 3 | 62 ± 2 |
| 8-HSA | >100 | >100 | >100 | >100 | >100 |
| 9-HSA | 65 ± 3 | 60 ± 4 | 55 ± 2 | 58 ± 3 | 55 ± 3 |
| 10-HSA | >100 | >100 | >100 | >100 | >100 |
| 11-HSA | >100 | >100 | >100 | >100 | >100 |
| Data sourced from studies on hydroxystearic acids. nih.govresearchgate.net |
Molecular Mechanisms of Action (e.g., protein interactions, enzymatic modulation)
The antiproliferative effects of hydroxystearic acids, the parent compounds of this compound, are linked to specific molecular mechanisms, primarily the inhibition of histone deacetylase (HDAC) enzymes. 9-Hydroxystearic acid (9-HSA) has been identified as a competitive inhibitor of the histone deacetylase 1 (HDAC1) isoform. nih.govmdpi.com Molecular docking studies suggest that this inhibition occurs through an interaction between the carboxyl group of 9-HSA and the zinc ion located in the active site of HDAC1. mdpi.com This enzymatic modulation is significant as HDAC inhibitors are known to induce the expression of cell cycle regulators.
Further investigation into the downstream effects revealed that methyl (R)-9-hydroxystearate exerts its antiproliferative action by modulating gene expression, specifically acting through the CDKN1A and MYCBP genes. mdpi.com The upregulation of the cell cycle kinase inhibitor CDKN1A (also known as p21) is a known consequence of HDAC inhibition and leads to an arrest in the cell cycle. nih.govmdpi.com
In addition to enzymatic interactions, physical interactions with cellular structures have also been reported. Methyl (+/-)-2-hydroxystearate, a hydroxylated fatty acid methyl ester, has been shown to broaden phase transitions in dimyristoylphosphatidylcholine (DMPC) lipid membranes. medchemexpress.com This suggests a mechanism involving the modulation of cell membrane fluidity and properties. medchemexpress.com An analog, methyl 12-hydroxyoctadecanoate, is also believed to exert its effects through interactions with membrane lipid structures. evitachem.com
Antipathogenic Properties against Microorganisms (e.g., Gram-positive and Gram-negative bacteria)
Fatty acids and their methyl esters are recognized for their antimicrobial properties. scielo.brscielo.br Research has demonstrated that hydroxylated derivatives of fatty acid methyl esters possess significant antipathogenic capabilities.
A study involving a mixture of conjugated hydroxy methyl linoleate (B1235992) (CHML), which includes methyl 9-hydroxyoctadecanoate, demonstrated remarkable growth inhibition against both Gram-positive and Gram-negative bacteria in vitro. dntb.gov.uanih.govresearchgate.net The inhibitory potential of the CHML mixture was found to be comparable to the antibiotic kanamycin. nih.govresearchgate.net The mechanism of growth inhibition is thought to be linked to the antioxidative properties conferred by the hydroxy groups in the molecules. nih.gov
The CHML mixture showed potent inhibition against the Gram-positive bacteria Staphylococcus aureus and Listeria monocytogenes. researchgate.net It also displayed moderate growth inhibition against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium. nih.govresearchgate.net In general, Gram-positive bacteria have been observed to be more susceptible to the action of fatty acid methyl esters than Gram-negative bacteria. scielo.brscielo.br Furthermore, methyl 12-hydroxyoctadecanoate, an isomer of the subject compound, has been noted for its ability to modulate biofilm formation in certain bacteria, indicating another potential application in microbiology. evitachem.com
Table 2: In Vitro Inhibition of Bacterial Growth by a Conjugated Hydroxy Methyl Linoleate (CHML) Mixture
This table presents the observed inhibitory effects of a CHML mixture containing methyl 9-hydroxyoctadecanoate against selected pathogenic bacteria.
| Bacterial Strain | Type | Inhibition Result |
| Staphylococcus aureus | Gram-positive | Remarkable growth inhibition |
| Listeria monocytogenes | Gram-positive | Remarkable growth inhibition |
| Escherichia coli | Gram-negative | Moderate growth inhibition |
| Salmonella typhimurium | Gram-negative | Moderate growth inhibition |
| Data sourced from studies on conjugated hydroxy methyl linoleate mixtures. nih.govresearchgate.net |
Research into Lipid-Nucleotide Conjugates as Antiviral Agents (e.g., anti-HIV)
Lipid-based drug delivery systems, such as lipid nanoparticles, are a key strategy for improving the therapeutic efficacy of various molecules, including antiviral agents. nih.govgoogle.com The conjugation of lipids to therapeutic agents can enhance their delivery into cells and overcome biological barriers.
In this context, this compound has been specifically identified as a useful synthetic component for creating potential antiviral therapies. Methyl (+/-)-2-hydroxystearate has been utilized in the synthesis of lipid-nucleotide conjugates designed as anti-HIV agents. medchemexpress.com The rationale behind creating these conjugates is to improve the intracellular delivery and activity of the nucleotide component. medchemexpress.com
The proposed mechanism for these lipid-nucleotide conjugates involves the lipid moiety facilitating entry into the cell and influencing the release of the active nucleotide. It has been suggested that the inclusion of the this compound derivative in these conjugates serves to increase the cleavage of phosphodiester bonds. medchemexpress.com This enhanced cleavage would lead to a greater number of released intracellular nucleotides, thereby augmenting the therapeutic effect of the antiviral agent. medchemexpress.com
Advanced Research Applications in Materials Science and Biotechnology
Development of Novel Biolubricants and Estolide-Based Materials
Hydroxy fatty acids (HFAs) and their esters are recognized as valuable raw materials for producing high-performance biolubricants. mdpi.com These compounds can serve as precursors for estolides, which are oligomeric fatty acid esters formed through ester linkages between the hydroxyl group of one fatty acid and the carboxyl group of another. mdpi.com Estolides are notable for their application as biolubricants in the automotive and industrial sectors due to excellent physicochemical properties, including high viscosity, high flash points, and good biodegradability. mdpi.com
While much of the research in this area has focused on isomers like methyl 10-hydroxystearate and methyl 12-hydroxystearate, Methyl 2-hydroxyoctadecanoate fits within the broader class of HFAs used for these applications. mdpi.comiastate.edu The synthesis of various fatty esters, including those derived from ricinoleic acid (a naturally occurring 12-hydroxy fatty acid), has been explored to create potential biolubricants with suitable melting points and viscosities. iastate.edu The secondary ester linkages created in estolides are typically more resistant to hydrolysis than the ester bonds in triglycerides found in vegetable oils, making them superior base stocks for lubricants. tandfonline.com The development of such lubricants from renewable resources like vegetable oils and even waste materials is a key area of green chemistry. mdpi.comusask.cascribd.com
Application in Polymer and Resin Synthesis
The bifunctional nature of this compound, possessing both a hydroxyl and an ester group, makes it a candidate monomer for polymerization reactions. sigmaaldrich.com Hydroxy fatty acids are valuable raw materials for producing a variety of industrial products, including resins and polymers. mdpi.com The hydroxyl group can participate in condensation polymerization with dicarboxylic acids or other monomers to form polyesters. Similarly, the ester group can undergo transesterification to be incorporated into a polymer chain.
Research into bio-based polymers has utilized similar long-chain hydroxy fatty acids. For instance, 12-hydroxydodecanoic acid and methyl 12-hydroxystearate have been used to synthesize high molecular weight copolyesters through lipase-catalyzed polycondensation. smolecule.comnih.gov By adjusting the monomer ratios, the physical properties of the resulting polymers, such as melting temperature and hardness, could be tailored, yielding materials ranging from crystalline solids to viscous liquids with elastic properties. smolecule.comnih.gov These bio-based polymers often exhibit desirable properties like good biodegradability and chemical recyclability. smolecule.com As a member of this functional chemical class, this compound represents a potential building block for creating novel polymers and resins with specific characteristics derived from its long alkyl chain and alpha-hydroxy functionality. mdpi.comambeed.com
Utilization as Intermediates in Fine Chemical and Pharmaceutical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules for the fine chemical and pharmaceutical industries. mdpi.commedchemexpress.compharmacompass.com Pharmaceutical intermediates are the chemical building blocks that are converted through further molecular changes to produce active pharmaceutical ingredients (APIs). pharmacompass.com Alpha-hydroxycarboxylic acid esters, the class to which this compound belongs, are useful as synthetic intermediates for pharmaceuticals. google.com
A specific application has been demonstrated in the synthesis of lipid-nucleotide conjugated anti-HIV agents. medchemexpress.commedchemexpress.com In this context, the lipid portion, derived from the hydroxylated fatty acid methyl ester, is used to enhance the cleavage of phosphodiester bonds and increase the release of intracellular nucleotides. medchemexpress.commedchemexpress.com The bifunctional nature of the molecule allows for diverse chemical modifications. Its hydroxyl and ester groups provide reaction sites for creating derivatives with specific functionalities required for targeted biological activity or material properties. mdpi.com
Role in Biofuel and Biochemical Production from Renewable Resources
This compound is a fatty acid methyl ester (FAME), the primary component of biodiesel. mdpi.com Biodiesel is a renewable and biodegradable fuel produced by the transesterification of triglycerides from sources like vegetable oils, animal fats, or even waste lipids. mdpi.commdpi.com The production of FAMEs from non-edible and waste feedstocks, such as sewage scum, is a sustainable approach that is being actively researched. mdpi.com This process can yield a mixture of different FAMEs, and in some cases, hydroxy FAMEs like methyl estolides, which can be further converted into valuable biochemicals. mdpi.com
The properties of biodiesel are dependent on the structure of its constituent FAMEs. mdpi.com While most biodiesel is composed of saturated and unsaturated FAMEs without hydroxyl groups, unique FAME mixtures containing β-hydroxy esters have been produced through microbial fermentation. nrel.gov Studies on these β-hydroxy FAMEs indicated they have a higher boiling point and lower cetane number than their non-hydroxylated counterparts, suggesting that their removal might improve the final fuel properties. nrel.gov However, other research highlights the potential of hydroxy fatty acids as precursors for valuable biochemicals, such as lactones, which have applications as flavors, fragrances, and even as precursors for other fuels and polymers. mdpi.com Therefore, this compound, derived from renewable resources, can be considered both as a potential, albeit specialized, biofuel component and as a platform chemical for producing other valuable biochemicals. mdpi.commedchemexpress.com
Contributions to Advanced Analytical Standards and Biochemical Reagents
This compound is utilized as a biochemical reagent and an analytical standard in scientific research. netascientific.commedchemexpress.com It is classified as a biochemical assay reagent and is used as a biological material for life science research. medchemexpress.com In analytical chemistry, reference standards are crucial for the accurate identification and quantification of compounds in various samples. Isomers such as Methyl 12-hydroxystearate are sold as certified United States Pharmacopeia (USP) reference standards for use in quality control tests and assays. sigmaaldrich.com
The compound is also used in metabolic research. As a hydroxylated fatty acid methyl ester, it has been observed to broaden phase transitions in dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid membranes, indicating its utility in studying the biophysical properties of cell membranes. medchemexpress.commedchemexpress.com In gas chromatography-mass spectrometry (GC-MS), it can be derivatized, for example by converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, to improve its volatility and aid in its identification and analysis. nist.gov
| Application Area | Specific Use of this compound | Reference |
| Pharmaceutical Synthesis | Intermediate for lipid-nucleotide conjugated anti-HIV agents. | medchemexpress.commedchemexpress.com |
| Biochemical Research | Reagent for studying lipid membrane phase transitions. | medchemexpress.commedchemexpress.com |
| Analytical Chemistry | Used as an analytical standard and biochemical reagent. | netascientific.commedchemexpress.comsigmaaldrich.com |
| Materials Science | Potential monomer for polymer and resin synthesis. | mdpi.comsmolecule.comnih.gov |
| Biolubricants | Precursor for estolide-based materials. | mdpi.comtandfonline.com |
| Biofuel/Biochemicals | Component/precursor from renewable resources. | mdpi.commdpi.com |
Q & A
Q. What are the key physicochemical properties of Methyl 2-hydroxyoctadecanoate, and how do they influence experimental handling?
this compound (C₁₉H₃₈O₃; MW 314.50) is a solid at room temperature with a melting point of 64–66°C and requires storage at ≤-20°C to maintain stability . Its solubility in chloroform, methanol, and ethyl ether makes it suitable for lipid-phase studies. Researchers should prioritize inert atmospheres (e.g., nitrogen) during handling to prevent oxidation, especially given its hydroxyl group reactivity. Analytical characterization typically employs GC-MS (for purity >98%) and NMR (¹H/¹³C) to confirm esterification and hydroxyl positioning .
Q. What safety protocols are essential for laboratory handling of this compound?
While not classified as hazardous, standard precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods when heating or synthesizing the compound to mitigate inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose following local regulations .
Post-handling, verify solvent residues are fully evaporated to prevent contamination in downstream assays .
Q. Which analytical methods are most reliable for purity assessment of this compound?
- Gas Chromatography (GC) : Quantifies purity (>98%) using non-polar columns (e.g., DB-5) with temperature gradients optimized for fatty acid esters .
- Thin-Layer Chromatography (TLC) : Validates homogeneity using silica gel plates and visualizing agents like iodine vapor or phosphomolybdic acid .
- NMR Spectroscopy : Confirms structural integrity; the hydroxyl proton (δ 2.5–3.5 ppm) and methyl ester (δ 3.6–3.7 ppm) are key diagnostic signals .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points of this compound across studies?
Variations in melting points (e.g., 64–66°C vs. 59–60°C for shorter-chain analogs) may arise from:
- Purity Differences : Impurities (e.g., unreacted fatty acids) lower observed melting points. Validate purity via GC and recrystallize using hexane/ethyl acetate mixtures .
- Polymorphism : Thermal history (e.g., cooling rate) affects crystal packing. Use differential scanning calorimetry (DSC) to identify polymorphic transitions .
- Calibration Errors : Regularly calibrate melting point apparatuses with reference standards (e.g., benzoic acid) .
Q. What experimental design considerations are critical for studying this compound’s role in lipid membrane models?
- Solvent Selection : Use chloroform/methanol (5:1) to mimic lipid bilayer environments, ensuring complete solubility .
- Concentration Gradients : Test 0.1–10 μM ranges to avoid micelle formation, monitored via dynamic light scattering (DLS).
- Temperature Control : Maintain ±0.1°C stability using water-jacketed cells, as phase transitions occur near physiological temperatures (e.g., 37°C) .
Include controls with non-hydroxylated analogs to isolate hydroxyl group effects on membrane fluidity .
Q. How can chromatographic methods be optimized to separate this compound from structurally similar esters?
- Column Chemistry : Use reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) to resolve hydroxylated vs. non-hydroxylated esters .
- Derivatization : Silylate hydroxyl groups with BSTFA to improve peak symmetry and reduce tailing in GC .
- Mobile Phase pH : Adjust to 4.5 (acetic acid) to suppress ionization of carboxylic acid impurities, enhancing resolution in HPLC .
Q. What strategies are recommended for synthesizing high-purity this compound with minimal byproducts?
- Esterification : React 2-hydroxyoctadecanoic acid with methanol (10:1 molar ratio) under acid catalysis (H₂SO₄, 60°C, 12 hr). Monitor progress via FTIR for ester C=O (~1740 cm⁻¹) .
- Purification : Perform flash chromatography (silica gel, hexane/ethyl acetate 8:2) followed by recrystallization in cold methanol .
- Byproduct Mitigation : Use molecular sieves to absorb water, shifting equilibrium toward ester formation .
Methodological Challenges and Solutions
Q. How should researchers address variability in biological activity data for this compound across cell-based assays?
- Solvent Consistency : Use dimethyl sulfoxide (DMSO) at ≤0.1% to avoid cytotoxicity; pre-test solvent batches for endotoxins .
- Cell Line Validation : Compare results across multiple lines (e.g., HEK293 vs. HeLa) to identify model-specific responses.
- Dose-Response Curves : Include 8–10 concentration points to calculate accurate EC₅₀/IC₅₀ values, using nonlinear regression models .
Q. What statistical approaches are suitable for meta-analyses of this compound’s physicochemical or biological data?
- Heterogeneity Assessment : Apply I² statistics to quantify variability across studies; subgroup by synthesis method or purity thresholds (>95% vs. >98%) .
- Dose-Response Meta-Analysis : Use restricted cubic splines to model non-linear relationships between concentration and membrane permeability effects .
- Publication Bias : Evaluate via funnel plots and Egger’s test, supplemented by sensitivity analyses excluding small-sample studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
